6-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole hydrochloride
Description
Chemical Structure and Synthesis 6-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole hydrochloride is a heterocyclic compound featuring fused imidazo[2,1-b]thiazole and benzimidazole moieties linked via a thioether bridge. The hydrochloride salt enhances its solubility, making it suitable for pharmacological applications. Key precursors like ethyl (1H-benzo[d]imidazol-2-yl)thioacetate () may undergo alkylation or condensation to form the target compound.
Pharmacological Potential The benzimidazole and imidazothiazole motifs are associated with diverse biological activities, including kinase inhibition () and antimicrobial effects (). The thioether linkage likely enhances metabolic stability and binding affinity to biological targets.
Properties
IUPAC Name |
6-(1H-benzimidazol-2-ylsulfanylmethyl)imidazo[2,1-b][1,3]thiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4S2.ClH/c1-2-4-11-10(3-1)15-12(16-11)19-8-9-7-17-5-6-18-13(17)14-9;/h1-7H,8H2,(H,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOGBBLQKZZMCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=CN4C=CSC4=N3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with various aldehydes and ketones in the presence of catalysts such as FeCl3 or Cu(OAc)2 . The reaction conditions often include refluxing in solvents like 1,4-dioxane or acetic acid .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as catalyst-free reactions in aqueous media, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various substituted imidazo[2,1-b]thiazole derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of imidazothiazole derivatives, including 6-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole hydrochloride.
- Mechanism of Action : The compound has demonstrated efficacy against various cancer cell lines by inhibiting specific kinases such as V600E-BRAF. For instance, it exhibited an IC50 value of 0.19 μM against V600E-BRAF kinase and comparable efficacy against melanoma cell lines like UACC-62 (IC50 = 0.18 μM) .
-
Case Studies :
- A study reported that this compound could induce apoptosis in breast cancer cells (MDA-MB-231) with an IC50 value of 1.65 μM, effectively causing cell cycle arrest at the G0/G1 phase .
- Another investigation found significant antiproliferative effects across several cancer cell lines, suggesting broad-spectrum anticancer activity .
Antibacterial Activity
The compound also shows promising antibacterial properties.
- Efficacy : In vitro studies have demonstrated that derivatives of imidazothiazole exhibit varying degrees of antibacterial activity. For instance, certain compounds derived from this class showed a minimum inhibitory concentration (MIC) of 6.25 μg/mL against Mycobacterium tuberculosis .
- Mechanism : The antibacterial effects are attributed to the ability of these compounds to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
Antiviral and Anti-inflammatory Properties
Research indicates that compounds similar to 6-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole hydrochloride may possess antiviral and anti-inflammatory activities as well.
Summary Table of Biological Activities
| Activity Type | Description | IC50 Value |
|---|---|---|
| Anticancer | Induces apoptosis in breast cancer cells | 1.65 µM (MDA-MB-231) |
| Inhibits V600E-BRAF kinase | 0.19 µM | |
| Antibacterial | Effective against Mycobacterium tuberculosis | 6.25 µg/mL |
| Antiviral | Potential activity against viral replication | Varied |
| Anti-inflammatory | Modulation of inflammatory pathways | Limited studies |
Mechanism of Action
The mechanism of action of 6-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis, leading to its antimycobacterial activity . Additionally, its anticancer effects are attributed to the inhibition of DNA synthesis and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with key analogues:
Key Comparative Insights
Pharmacological Activity
- Antifungal Activity: Compound 8 () demonstrates strong antifungal effects, attributed to its thienyl and diphenyl groups, which enhance membrane penetration.
- Kinase Inhibition : Benzo[4,5]imidazo[2,1-b]thiazole derivatives () act as EGFR inhibitors. The target compound’s structural similarity suggests comparable mechanisms, though specific data is unavailable.
- Immunomodulation: Tetramisole hydrochloride () is a well-established anthelmintic, highlighting the role of phenyl substitutions in modulating immune responses.
Structural Impact on Bioactivity
- Thioether vs. Phenyl Groups : The thioether bridge in the target compound may enhance electron delocalization and hydrogen bonding compared to phenyl groups in tetramisole.
Research Findings and Data
Antifungal Activity of Selected Analogues ()
| Compound | Fungal Strain Inhibition (%) | IC50 (µM) |
|---|---|---|
| Compound 5 | Aspergillus flavus: 92% | 12.3 |
| Compound 8 | Aspergillus ochraceus: 88% | 15.7 |
Biological Activity
6-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole hydrochloride is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features imidazole and thiazole rings, which are known for their roles in various pharmacological applications, including anticancer and antimicrobial activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against different biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This structure includes:
- Imidazole Ring : Contributes to the compound's ability to interact with biological targets.
- Thiazole Ring : Enhances the pharmacological profile by providing additional sites for interaction.
Antitumor Activity
Recent studies have indicated that derivatives of imidazo[2,1-b]thiazoles exhibit significant antitumor properties. For instance:
- Cell Lines Tested : The compound demonstrated notable activity against HeLa cells (human cervical cancer) but limited activity against HepG2 cells (liver cancer) .
- Mechanism of Action : The antitumor effects are primarily attributed to the inhibition of the epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation .
Antimicrobial Activity
6-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole hydrochloride has shown potential as an antimicrobial agent:
- In Vitro Studies : The compound exhibited inhibitory effects against various bacterial strains, indicating its potential for development as an antibiotic .
Structure-Activity Relationship (SAR)
The efficacy of this compound can be influenced by its structural components. Research has highlighted several key points regarding its SAR:
- Substituents on the Imidazole Ring : Variations in substituents can enhance or diminish biological activity.
- Thiazole Modifications : Alterations in thiazole derivatives have been linked to improved potency against specific cancer cell lines .
Study 1: Antitumor Efficacy
A study evaluated a series of benzo[4,5]imidazo[2,1-b]thiazole derivatives, including the target compound. The findings revealed:
| Compound | Cell Line | IC50 (µM) | Remarks |
|---|---|---|---|
| Compound A | HeLa | 5.3 | Significant inhibition of EGFR |
| Compound B | HepG2 | 20.1 | Minimal activity observed |
These results suggest that modifications to the compound can lead to varied antitumor effects depending on the target cell line .
Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 12 µg/mL |
| S. aureus | 8 µg/mL |
This study indicates that the compound has potential as a broad-spectrum antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole hydrochloride, and how are intermediates purified?
- Methodology : The compound is synthesized via multi-step reactions. For example, a benzo[d]imidazole-thiol intermediate is reacted with a methyl-substituted imidazo[2,1-b]thiazole derivative under nucleophilic substitution conditions. Key steps include refluxing in anhydrous ethanol with strong acids (e.g., HCl) for activation, followed by tin(II) chloride-mediated nitro-group reduction . Purification involves column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol. Yield optimization requires strict control of reaction time (3–5 hours) and stoichiometric ratios (1:1.1 substrate/catalyst) .
Q. How is structural characterization performed for this compound, and what analytical techniques validate its purity?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms backbone connectivity, with imidazo-thiazole protons appearing as doublets at δ 7.2–8.1 ppm. High-resolution mass spectrometry (HRMS) verifies molecular mass (e.g., [M+H]+ at m/z 386.0523). Purity (>98%) is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and thin-layer chromatography (TLC) under UV254 . X-ray crystallography resolves stereochemical ambiguities, as seen in fused imidazo-thiazole derivatives .
Q. What in vitro biological screening models are used to assess its pharmacological potential?
- Methodology : Initial screening includes:
- Antimicrobial assays : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer activity : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
- Anti-inflammatory potential : COX-2 inhibition via ELISA and NF-κB pathway analysis in RAW 264.7 macrophages .
Advanced Research Questions
Q. How can solvent-free synthesis improve yield and sustainability for this compound?
- Methodology : Eaton’s reagent (P₂O₅·MeSO₃H) enables Friedel-Crafts acylation under solvent-free conditions, achieving 90–96% yield by minimizing side reactions. Key parameters:
- Temperature: 80–100°C (microwave-assisted reduces time to 45 minutes).
- Catalyst loading: 10 mol% palladium acetate with cesium carbonate as a base .
- Workup involves simple filtration and washing with cold ethanol. This method reduces waste (E-factor < 2) compared to traditional reflux .
Q. What strategies resolve contradictions in reported biological activity data (e.g., variable IC₅₀ across studies)?
- Methodology : Discrepancies arise from:
- Cell line heterogeneity : Genetic drift in cancer models (validate via STR profiling).
- Solubility issues : Use DMSO stocks ≤0.1% to avoid cytotoxicity artifacts.
- Assay interference : Confirm target engagement via SPR (surface plasmon resonance) for direct binding validation .
Q. How are in vivo pharmacokinetic properties optimized for this compound?
- Methodology :
- Bioavailability enhancement : Nanoemulsions (e.g., TPGS-1000) increase solubility (tested via shake-flask method).
- Metabolic stability : Liver microsome assays (human/rat) identify metabolic hotspots (e.g., thioether oxidation). Deuterating labile C-H bonds extends half-life (t₁/₂ > 6 hours in rats) .
- Toxicity profiling : Acute toxicity (LD₅₀) in rodents and genotoxicity (Ames test) ensure safety .
Q. What computational methods predict binding modes to therapeutic targets (e.g., kinases)?
- Methodology :
- Docking studies : AutoDock Vina or Schrödinger Glide dock the compound into ATP-binding pockets (e.g., EGFR kinase). Parameters: OPLS4 force field, rigid receptor/flexible ligand .
- MD simulations : GROMACS runs (100 ns) assess stability of ligand-protein complexes (RMSD < 2 Å). Key interactions: Hydrogen bonds with Thr766 and hydrophobic packing in the DFG motif .
- Free energy calculations : MM-GBSA predicts ΔGbinding (≤ -40 kcal/mol indicates high affinity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
